REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH2:10][CH2:11][CH:12]=[CH2:13])=[CH:5][CH:4]=1.ClC1C=C(C=CC=1)C(OO)=[O:19]>ClCCl>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH2:10][CH2:11][CH:12]2[CH2:13][O:19]2)=[CH:5][CH:4]=1
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Name
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|
Quantity
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18.9 g
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Type
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reactant
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Smiles
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COC1=CC=C(C=C1)CCCC=C
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Name
|
|
Quantity
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22.3 g
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Type
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reactant
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Smiles
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ClC=1C=C(C(=O)OO)C=CC1
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Name
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|
Quantity
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250 mL
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Type
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solvent
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Smiles
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ClCCl
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Name
|
|
Quantity
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150 mL
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Type
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solvent
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Smiles
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ClCCl
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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WASH
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Details
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the resulting solution was washed with saturated aqueous sodium hydrogen carbonate solution (3×300 ml)
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Type
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DRY_WITH_MATERIAL
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Details
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dried (MgSO4)
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Type
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CUSTOM
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Details
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The solvent was evaporated off under reduced pressure
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Type
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CUSTOM
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Details
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to yield an oil which
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Type
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CUSTOM
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Details
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was purified by column chromatography (silica gel, chloroform)
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Name
|
|
Type
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product
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Smiles
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COC1=CC=C(C=C1)CCCC1OC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |